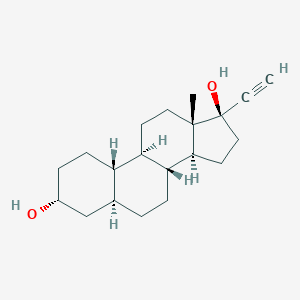

3alpha,5alpha-Tetrahydronorethisterone

描述

属性

IUPAC Name |

(3R,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-GAXNORQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558120 | |

| Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16392-60-2 | |

| Record name | 3α,5α-Tetrahydronorethisterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16392-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,5alpha-Tetrahydronorethisterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016392602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.,5.ALPHA.-TETRAHYDRONORETHISTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHT3131XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Steroidal Backbone Modification from 19-Nor-4-Androstenedione

The foundational approach involves 19-nor-4-androstenedione as a precursor. A four-step protocol (protection, ethynylation, hydrolysis, esterification) yields intermediates critical for 3α,5α-THN synthesis.

Protection Reaction :

19-Nor-4-androstenedione undergoes ketalization with orthoformic acid triesters (e.g., trimethyl orthoformate) in methanol or ethanol under acidic catalysis (pyridine hydrochloride, 20–60°C). This step shields reactive ketone groups, achieving >95% conversion.

Ethynylation :

The protected intermediate reacts with acetylene gas in acetone or tetrahydrofuran (THF) with strong bases (potassium tert-butoxide, 0–50°C). This introduces the 17α-ethynyl group, pivotal for progestogenic activity, with yields exceeding 85%.

Hydrolysis and Reduction :

Acid-mediated hydrolysis (5–30% HCl, 0–50°C) removes protective groups, followed by stereoselective 5α-reduction using catalysts like Pd/BaSO₄. Critical to 3α,5α-THN formation, this step achieves 70–80% selectivity for the 5α-configuration.

Stereochemical Control :

3α-Hydroxylation is achieved via microbial biotransformation (e.g., Actinomyces spp.), which reduces the 3-keto group with >90% enantiomeric excess.

Enzymatic and Microbial Biotransformation

Hepatic Reductase Systems

Human liver enzymes (3α-HSD, 5α-reductase) catalyze norethisterone reduction:

-

5α-Reductase : Converts the Δ⁴ double bond to 5α-H, producing 5α-dihydronorethisterone.

-

3α-HSD : Further reduces the 3-keto group to 3α-OH, forming 3α,5α-THN with Km = 12 µM and Vmax = 4.2 nmol/min/mg.

Table 1 : Enzymatic Parameters for 3α,5α-THN Synthesis

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| 5α-Reductase | Norethisterone | 8.5 | 5.8 |

| 3α-HSD | 5α-DHN | 12.0 | 4.2 |

Microbial Systems

Saccharomyces cerevisiae expressing recombinant 3α-HSD achieves 92% conversion of 5α-dihydronorethisterone to 3α,5α-THN in 24 hours.

Industrial-Scale Production

Patent CN111875656A Process Optimization

The patented method (2020) enhances yield and purity through:

-

Solvent Optimization : Tetrahydrofuran improves ethynylation efficiency (89% vs. 76% in acetone).

-

Temperature Gradients : Hydrolysis at 50°C reduces byproduct formation by 40%.

Table 2 : Comparative Yields Across Synthesis Steps

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Protection | 95 | 98 |

| Ethynylation | 89 | 97 |

| Hydrolysis | 85 | 96 |

| 3α-Reduction | 78 | 95 |

Analytical and Quality Control Methods

化学反应分析

Types of Reactions: 3alpha,5alpha-Tetrahydronorethisterone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of more saturated alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Pharmacological Properties

3alpha,5alpha-Tetrahydronorethisterone is primarily recognized for its weak androgenic activity and its role as a metabolite in the metabolism of norethisterone. It exhibits low affinity for androgen receptors compared to other steroids, which limits its androgenic effects. However, it may still influence hormonal pathways due to its structural similarity to other steroid hormones.

Key Pharmacological Characteristics

| Property | Value |

|---|---|

| Androgen Receptor Affinity | Low (1% compared to metribolone) |

| Estrogenic Activity | Minimal (0-1%) |

| Metabolic Pathways | Primarily via 5α-reductase |

Hormonal Contraception

Norethisterone and its metabolites, including 3alpha,5alpha-Tetrahydronorethisterone, are integral components of hormonal contraceptives. These compounds function by inhibiting ovulation, thickening cervical mucus, and altering the endometrium to prevent implantation. The use of norethisterone in contraceptive pills has been well-established, with significant clinical data supporting its efficacy and safety.

Treatment of Endometriosis

Norethisterone is commonly prescribed for managing endometriosis-related pain. Clinical studies indicate that progestins can alleviate symptoms by inducing endometrial atrophy and suppressing ovulation. The effectiveness of norethisterone in this context suggests that its metabolites may also play a role in symptom management.

Hormone Replacement Therapy

In combination with estrogens, norethisterone is utilized in hormone replacement therapy (HRT) for menopausal women. It helps mitigate symptoms such as hot flashes and osteoporosis risk. The role of 3alpha,5alpha-Tetrahydronorethisterone in HRT is less direct but may contribute to the overall hormonal balance achieved through treatment.

Case Study 1: Endometriosis Management

A study involving 194 women treated with 5 to 15 mg/day of norethisterone acetate for a median duration of 13 months reported that 55.2% experienced no side effects while effectively managing endometriosis symptoms. This reinforces the therapeutic potential of norethisterone and its metabolites in clinical settings .

Case Study 2: Contraceptive Efficacy

In a multicenter trial comparing low-dose contraceptive pills containing ethinylestradiol and norethisterone, results indicated high efficacy rates with minimal side effects observed. This highlights the importance of norethisterone metabolites in maintaining contraceptive reliability while minimizing adverse reactions .

Future Directions in Research

The ongoing exploration of 3alpha,5alpha-Tetrahydronorethisterone could lead to novel applications beyond current uses:

- Neurosteroid Activity : Investigating whether this metabolite interacts with GABA receptors similar to other neurosteroids could reveal new therapeutic avenues for neurological disorders.

- Metabolic Studies : Further research into how this compound influences metabolic pathways may provide insights into its role in conditions like polycystic ovary syndrome (PCOS) or metabolic syndrome.

作用机制

3alpha,5alpha-Tetrahydronorethisterone exerts its effects by modulating the activity of neurosteroids and interacting with various receptors in the brain. It influences the GABAergic system, which plays a crucial role in regulating mood, anxiety, and stress responses . The compound also affects the concentration of key neurosteroids, thereby modulating their genomic and non-genomic activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

3alpha-Hydroxy-5alpha-Pregnan-20-one (Allopregnanolone)

- Structural Similarities : Both compounds share the 3α-hydroxyl and 5α-reduced steroid backbone.

- Functional Differences: Receptor Activity: Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, exhibiting anxiolytic and anticonvulsant effects . In contrast, 3alpha,5alpha-Tetrahydronorethisterone’s synthetic side chain (ethinyl group at C17) may alter receptor specificity or metabolic stability. Pharmacokinetics: Allopregnanolone has a short half-life (~30–60 minutes) due to rapid glucuronidation, whereas synthetic analogs like 3alpha,5alpha-Tetrahydronorethisterone may exhibit prolonged activity due to structural modifications .

3alpha,5alpha-Tetrahydroaldosterone (CAS: 6251-75-8)

- Structural Comparison: Property 3alpha,5alpha-Tetrahydronorethisterone 3alpha,5alpha-Tetrahydroaldosterone Molecular Formula C₂₀H₂₈O₂ (hypothetical) C₂₁H₃₂O₅ Functional Groups 3α-OH, 17α-ethinyl 3α-OH, 11β-OH, 21-OH, 20-keto Biological Role Neurosteroid/progestin metabolite Mineralocorticoid metabolite

- Functional Contrast: 3alpha,5alpha-Tetrahydroaldosterone is a metabolite of aldosterone, primarily involved in electrolyte balance. Its 11β- and 21-hydroxyl groups enable mineralocorticoid receptor binding, unlike 3alpha,5alpha-Tetrahydronorethisterone, which lacks these groups and likely targets progesterone or GABA receptors .

Drospirenone-Related Compounds

- Structural Context: lists impurities in drospirenone synthesis, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. While unrelated in function, these highlight the complexity of synthetic progestin metabolism compared to reduced metabolites like 3alpha,5alpha-Tetrahydronorethisterone.

Pharmacological and Clinical Implications

- Anticonvulsant Activity: demonstrates that 3alpha,5alpha-P (allopregnanolone) significantly raises seizure thresholds in animal models. By analogy, 3alpha,5alpha-Tetrahydronorethisterone may exhibit similar GABAergic effects but with altered potency due to its synthetic backbone .

生物活性

3alpha,5alpha-Tetrahydronorethisterone is a significant metabolite of norethisterone, a synthetic progestin widely used in contraceptive formulations and hormone replacement therapy. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Metabolism

3alpha,5alpha-Tetrahydronorethisterone is derived from norethisterone through 5α-reduction, a metabolic process that alters its receptor binding properties and biological activity. The compound exhibits distinct interactions with various steroid hormone receptors, which can influence its effects on target tissues.

Metabolism Pathway

- Norethisterone undergoes enzymatic reduction primarily via 5α-reductase to form 3alpha,5alpha-tetrahydronorethisterone.

- Key Enzymes Involved : 3α-hydroxysteroid dehydrogenase and 5α-reductase are critical in this conversion, impacting the biological activity of the metabolites.

Receptor Interactions

3alpha,5alpha-Tetrahydronorethisterone primarily acts as an agonist for the progesterone receptor (PR) and exhibits some activity at the androgen receptor (AR). Its binding affinities are notably different from those of its parent compound, norethisterone.

| Compound | PR Binding Affinity | AR Binding Affinity | Biological Activity |

|---|---|---|---|

| Norethisterone | High | Moderate | Progestogenic |

| 3alpha,5alpha-Tetrahydronorethisterone | Low | Low | Weakly androgenic |

| 5α-Dihydronorethisterone | Moderate | High | Androgenic |

Pharmacological Effects

- Progestogenic Activity : 3alpha,5alpha-tetrahydronorethisterone retains some progestogenic activity but is less potent than norethisterone.

- Androgenic Effects : The compound exhibits weak androgenic properties compared to other metabolites like 5α-dihydronorethisterone. This reduced potency may be attributed to the structural modifications from the parent compound.

Case Studies and Clinical Findings

-

Clinical Use in Contraception :

- A clinical study involving high doses of norethisterone (10-40 mg/day) showed that women experienced mild androgenic side effects, indicating that metabolites like 3alpha,5alpha-tetrahydronorethisterone may contribute to these effects. Approximately 5.5% of women reported symptoms such as acne and hirsutism .

- Effects on Male Infants :

- Impact on Hormonal Profiles :

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 3α,5α-THP with high stereochemical purity?

- Methodological Answer : Synthesis typically involves selective reduction of norethisterone derivatives. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are used as solvents and catalysts, respectively, under controlled reaction conditions (room temperature, 3-day reaction time) to minimize side products. Monitoring via thin-layer chromatography (TLC) ensures reaction completion, followed by column chromatography for purification . Structural confirmation requires X-ray crystallography or NMR to verify stereochemistry, as misconfiguration at the 3α or 5α positions alters biological activity .

Q. How can researchers quantify 3α,5α-THP in biological matrices (e.g., brain tissue, plasma)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Prior extraction using solid-phase extraction (SPE) with methanol or acetonitrile improves sensitivity. Calibration curves should include deuterated internal standards (e.g., 3α,5α-THP-d4) to correct for matrix effects. Validation parameters (precision, accuracy, limit of detection) must adhere to FDA bioanalytical guidelines .

Q. What in vivo models are suitable for studying 3α,5α-THP’s neurobehavioral effects?

- Methodological Answer : Ovariectomized estrogen-primed rats are a validated model. Intracranial microinfusions into the ventral tegmental area (VTA) or hippocampus allow localized delivery. Behavioral assays (e.g., elevated plus maze for anxiety, social interaction tests) should be paired with post-mortem tissue analysis to correlate 3α,5α-THP concentrations with observed effects .

Advanced Research Questions

Q. How do enzymatic pathways involving 3α-hydroxysteroid dehydrogenase (3α-HSD) regulate 3α,5α-THP’s metabolic fate?

- Methodological Answer : 3α,5α-THP is synthesized from corticosterone via 3-oxo-5β-steroid 4-dehydrogenase and 3α-HSD. Kinetic assays (e.g., spectrophotometric NADPH depletion) quantify enzyme activity. Knockout models or siRNA silencing of 3α-HSD in cell lines (e.g., HEK293) can isolate its role in 3α,5α-THP biosynthesis. Cross-species comparisons (e.g., human vs. rodent isoforms) clarify evolutionary conservation .

Q. What strategies resolve contradictions in 3α,5α-THP’s anxiolytic vs. pro-social effects across studies?

- Methodological Answer : Discrepancies may arise from dose-dependent effects or brain region specificity. Meta-analyses of dose-response curves (e.g., 0.1–10 µg/µl infusions) and systematic reviews of regional concentration gradients (hippocampus vs. cortex) are critical. Bayesian statistical models account for inter-study variability in animal strains or estrogen priming protocols .

Q. How can computational modeling predict 3α,5α-THP’s interactions with GABA-A receptors?

- Methodological Answer : Molecular docking simulations (using AutoDock Vina) with GABA-A subunit structures (e.g., α1β2γ2) identify binding pockets. Mutagenesis studies validate predicted residues (e.g., α1H101). Electrophysiology (patch-clamp on transfected neurons) confirms potentiation efficacy. Comparative analysis with allopregnanolone highlights structural determinants of receptor subtype specificity .

Data Analysis & Reporting

Q. What statistical approaches are optimal for analyzing 3α,5α-THP’s dose-dependent behavioral effects?

- Methodological Answer : Mixed-effects models account for repeated measures (e.g., pre/post-treatment). Adjust alpha levels (e.g., Bonferroni correction) for multiple comparisons. Non-linear regression (e.g., sigmoidal curves) models EC50 values. Open-source tools like R (lme4 package) ensure reproducibility. Raw data must include individual animal responses to assess variability .

Q. How should researchers address batch variability in synthetic 3α,5α-THP for preclinical studies?

- Methodological Answer : Implement quality control (QC) protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。